molecular formula C11H16N2O3 B15349228 N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)formamide

N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)formamide

Cat. No.: B15349228
M. Wt: 224.26 g/mol
InChI Key: HLYIEEBVRLDFBN-UHFFFAOYSA-N
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Description

N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)formamide is a chemical compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)formamide typically involves the following steps:

  • Formation of the Pyridine Core: The pyridine ring is constructed using methods such as the Chichibabin synthesis, which involves the condensation of aldehydes, ketones, and ammonia.

  • Functionalization: The pyridine core is then functionalized with the appropriate substituents. This can be achieved through various reactions such as nucleophilic substitution or electrophilic substitution.

  • Introduction of the Formamide Group: The formamide group is introduced using formamide or its derivatives under controlled reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)formamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like alkyl halides and strong bases or acids are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.

  • Reduction Products: Piperidine derivatives and other reduced forms.

  • Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)formamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases where pyridine derivatives are effective.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)formamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)formamide is similar to other pyridine derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound differs by having a cyano group instead of a formamide group.

  • N-(1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide: This compound has an acetamide group instead of a formamide group.

These structural differences can lead to variations in reactivity, biological activity, and applications.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-(1-butyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)formamide

InChI

InChI=1S/C11H16N2O3/c1-3-4-5-13-9(15)6-8(2)10(11(13)16)12-7-14/h6-7,16H,3-5H2,1-2H3,(H,12,14)

InChI Key

HLYIEEBVRLDFBN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=C(C(=C1O)NC=O)C

Origin of Product

United States

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